

Comparative Analysis of Dolutegravir Metabolism by CYP Isoforms

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Compound of Interest

Compound Name: M3 of dolutegravir

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This guide provides a detailed comparative analysis of the metabolism of the antiretroviral drug dolutegravir by various cytochrome P450 (CYP) isoforms. The information presented is based on in vitro experimental data from published literature and regulatory documents, offering insights into the relative contributions and kinetic parameters of the key enzymes involved in dolutegravir's oxidative metabolism.

Overview of Dolutegravir Metabolism

Dolutegravir is primarily eliminated through metabolism, with the major pathway being glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). However, oxidative metabolism by cytochrome P450 enzymes also contributes to its clearance. In vitro studies have identified CYP3A4 as the principal CYP isoform responsible for the oxidative metabolism of dolutegravir.^[1] More recent research has also elucidated the role of extrahepatic CYP isoforms, specifically CYP1A1 and CYP1B1, in the formation of certain metabolites.

Quantitative Comparison of CYP Isoform Activity

The following table summarizes the available quantitative data on the contribution and kinetic parameters of the CYP isoforms involved in dolutegravir metabolism.

CYP Isoform	Metabolite(s) Formed	Relative Contribution	Km (μM)	Vmax (pmol/min/mg protein)	Metabolic Efficiency (Vmax/Km)
CYP3A4	Oxidative metabolites	~7.9% - 21% of total metabolism[2][3]	Not Reported	Not Reported	Not Reported
CYP1A1	M1 (N-dealkylated), M4 (aldehyde), M5 (aldehyde)	Major contributor to M1, M4, and M5 formation	41.4 (for M1 formation)	Not Reported	Not Reported
				103.5 (for M4 formation)	
CYP1B1	M1 (N-dealkylated), M4 (aldehyde), M5 (aldehyde)	Major contributor to M1, M4, and M5 formation	97.1 (for M1 formation)	Not Reported	Not Reported
				127.5 (for M4 formation)	

Note: While CYP3A4 is a notable pathway in dolutegravir metabolism, specific Vmax values for its mediated metabolism are not readily available in the public domain. The contribution of CYP3A4 is estimated from human mass balance studies. The kinetic parameters for CYP1A1 and CYP1B1 are for the formation of specific, more recently identified metabolites and may not represent the entirety of their metabolic activity towards dolutegravir.

Experimental Protocols

The following sections detail the typical methodologies employed in the in vitro studies cited in this guide for assessing dolutegravir metabolism by CYP isoforms.

Incubation with Recombinant Human CYP Enzymes

This method is used to identify the specific CYP isoforms responsible for the metabolism of a drug and to determine their kinetic parameters.

1. Reagents and Materials:

- Dolutegravir
- Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells)
- NADPH regenerating system (or 1 mM NADPH)
- Phosphate buffered saline (PBS), pH 7.4
- Methanol/acetonitrile (1:1, v/v) for reaction termination
- Internal standard for analytical quantification

2. Incubation Procedure:

- Incubations are typically carried out in a final volume of 100-200 μ L in PBS (pH 7.4).
- The reaction mixture contains dolutegravir at various concentrations (e.g., for kinetic studies: 0, 5, 15, 30, 100, 200, and 300 μ M), a specific amount of recombinant CYP enzyme (e.g., 15 pmol), and an NADPH regenerating system.
- Control incubations are performed in the absence of NADPH or dolutegravir.
- The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 1 hour) with gentle shaking.
- The reaction is terminated by adding an equal volume of cold methanol/acetonitrile (1:1, v/v).

3. Sample Processing and Analysis:

- The terminated reaction mixture is vortexed and centrifuged to precipitate proteins.

- The supernatant is collected for analysis.
- Metabolite formation is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolism in Human Liver Microsomes (HLM)

This assay provides a more physiologically relevant system as it contains a mixture of CYP enzymes at their native abundance.

1. Reagents and Materials:

- Dolutegravir
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (or 1 mM NADPH)
- Phosphate buffered saline (PBS), pH 7.4
- Methanol/acetonitrile (1:1, v/v) for reaction termination
- Internal standard for analytical quantification

2. Incubation Procedure:

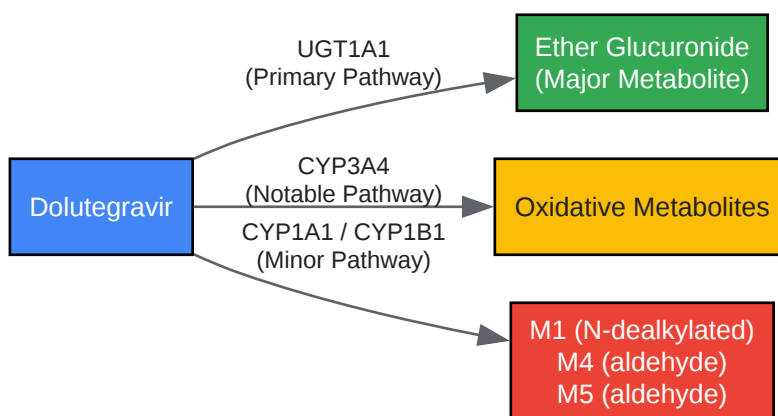
- Incubations are performed in a final volume of 100 μ L in PBS (pH 7.4).
- The reaction mixture contains HLM (e.g., 1.0 mg/mL), dolutegravir (e.g., 30 μ M), and an NADPH regenerating system.
- Control groups without NADPH or dolutegravir are included.
- The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 1 hour) with gentle shaking.
- The reaction is terminated by the addition of cold methanol/acetonitrile (1:1, v/v).

3. Sample Processing and Analysis:

- Sample processing and analysis are performed as described for the recombinant enzyme assay, using LC-MS/MS for the quantification of metabolites.

Visualizations

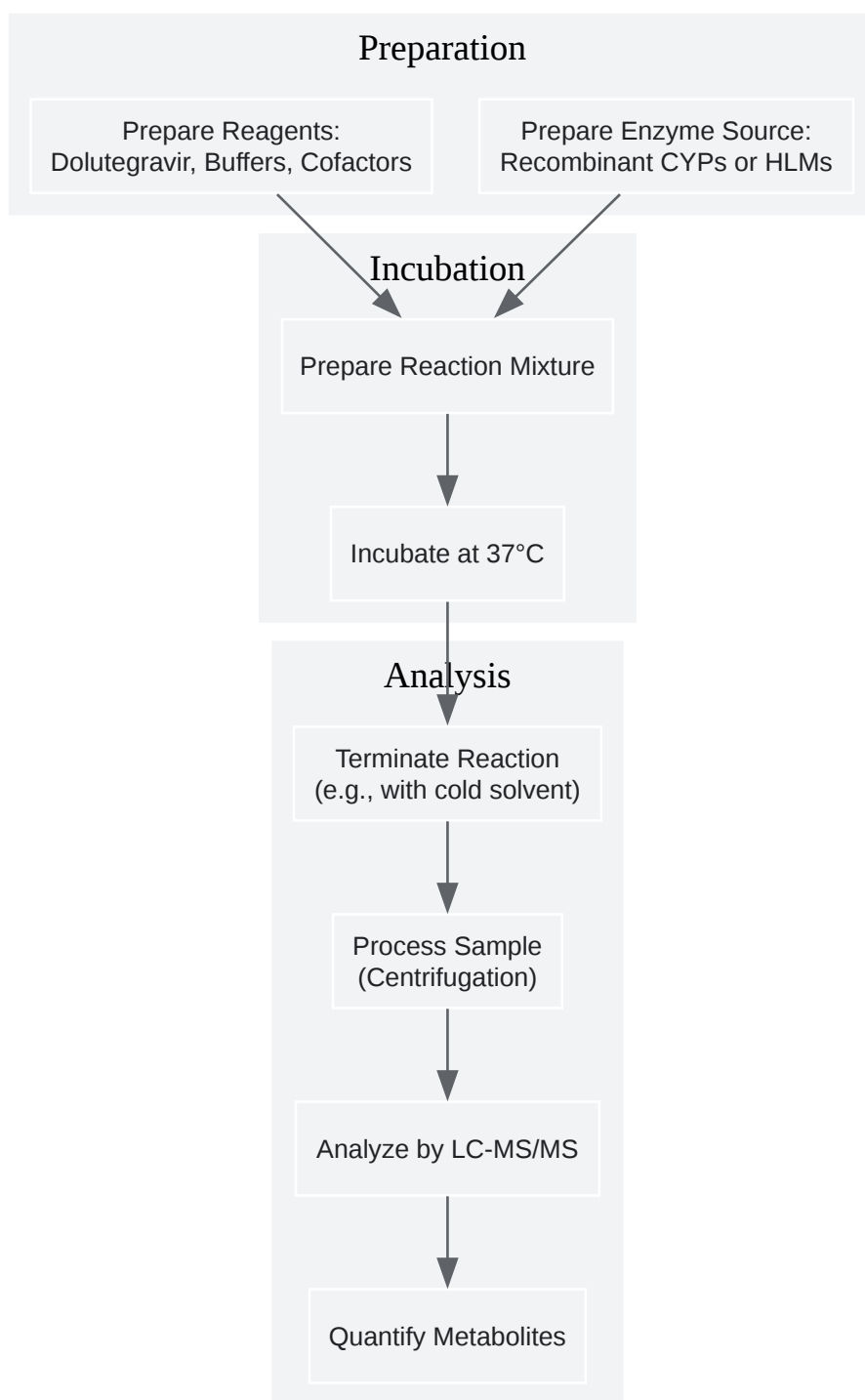
Dolutegravir Metabolic Pathway



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Caption: Metabolic pathways of dolutegravir.

Experimental Workflow for In Vitro Metabolism Assay



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Caption: Workflow for in vitro dolutegravir metabolism assays.

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